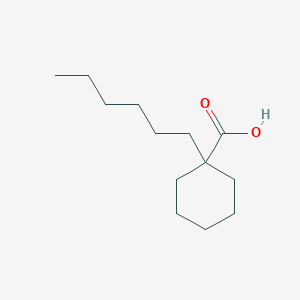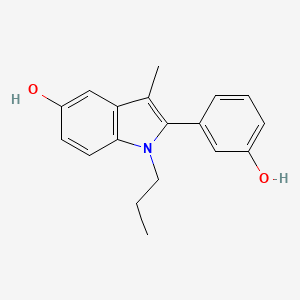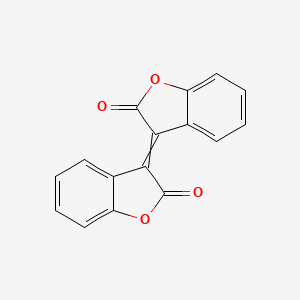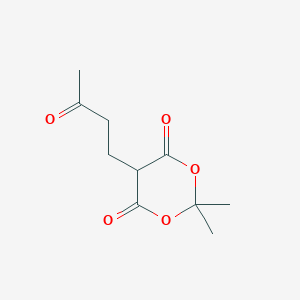
3-(Methylselanyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylselanyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a selenium atom bonded to a methyl group, which is further attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylselanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the methylselenol group.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of 3-(Methylselanyl)propanal, which can be synthesized via the hydroformylation of allyl methyl selenide.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Methylselanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(Methylselanyl)propanal or further to 3-(Methylselanyl)propanoic acid.
Reduction: Reduction reactions can convert the compound to 3-(Methylselanyl)propan-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate (K2Cr2O7) or pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: 3-(Methylselanyl)propanal, 3-(Methylselanyl)propanoic acid
Reduction: 3-(Methylselanyl)propan-1-amine
Substitution: 3-(Methylselanyl)propyl chloride, 3-(Methylselanyl)propyl bromide
Wissenschaftliche Forschungsanwendungen
3-(Methylselanyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for selenium-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Eigenschaften
| 90454-88-9 | |
Molekularformel |
C4H10OSe |
Molekulargewicht |
153.09 g/mol |
IUPAC-Name |
3-methylselanylpropan-1-ol |
InChI |
InChI=1S/C4H10OSe/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XSFMRWKOBKJHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)

